Antag III
Description
Significance of Antagonists in Modulating Biological Processes
Antagonists are significant in modulating biological processes because they can block or dampen the effects of endogenous molecules or other exogenous substances that activate specific biological targets. By preventing the activation or action of these targets, antagonists can inhibit downstream signaling cascades and cellular responses. This inhibitory action can be crucial in conditions where a biological process is overactive or dysregulated, allowing researchers to study the consequences of inhibiting specific molecular interactions and potentially restore balance to a biological system. For example, receptor antagonists can prevent the binding of an agonist, thereby inhibiting the signal produced by the receptor-agonist coupling wikipedia.org. This ability to interfere with specific molecular interactions makes antagonists invaluable for probing the physiological roles of various biological targets and for developing interventions to modify disease states.
Historical Context of Antagonist Discovery and Development Methodologies
The discovery and development of antagonists have been integral to the progress of pharmacology and medicine. Early insights into antagonism came from observations of natural substances, such as plant extracts, that counteracted the effects of other biologically active compounds. The formal concept of receptors and the molecules that interact with them, including antagonists, developed over time through meticulous pharmacological experiments.
Pioneering work in the 20th century, such as that by Sir James Black on beta-adrenoceptor antagonists (beta-blockers) and histamine (B1213489) H2-receptor antagonists, demonstrated the power of rationally designing molecules to block specific receptors for therapeutic benefit acs.orgrevespcardiol.org. This work laid the foundation for modern drug discovery methodologies, which involve identifying biological targets implicated in disease, synthesizing or screening for compounds that bind to these targets, and characterizing their antagonistic activity through in vitro and in vivo assays. The development of selective antagonists for various receptors, such as muscarinic receptors, histamine receptors, dopamine (B1211576) receptors, and angiotensin receptors, highlights a historical trajectory of increasing specificity and understanding of biological systems frontiersin.orgwikipedia.orgnih.gov. The history of antagonist discovery is marked by both serendipitous findings and deliberate, rational design efforts aimed at modulating specific biological pathways frontiersin.orgwikipedia.org.
Structure
2D Structure
Properties
CAS No. |
161185-17-7 |
|---|---|
Molecular Formula |
C51H77N15O11S3 |
Molecular Weight |
1172.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-(1H-indol-3-ylmethyl)-9,9-dimethyl-12,15,18,21,24-pentaoxo-3,7,8-trithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H77N15O11S3/c1-5-27(2)40-47(76)62-32(14-15-36(52)67)43(72)63-34(23-37(53)68)45(74)65-41(48(77)66-19-9-13-35(66)46(75)61-31(12-8-18-57-49(55)56)42(71)59-26-38(54)69)50(3,4)79-80-51(16-20-78-21-17-51)24-39(70)60-33(44(73)64-40)22-28-25-58-30-11-7-6-10-29(28)30/h6-7,10-11,25,27,31-35,40-41,58H,5,8-9,12-24,26H2,1-4H3,(H2,52,67)(H2,53,68)(H2,54,69)(H,59,71)(H,60,70)(H,61,75)(H,62,76)(H,63,72)(H,64,73)(H,65,74)(H4,55,56,57)/t27-,31-,32-,33+,34-,35-,40-,41+/m0/s1 |
InChI Key |
GWVQMNWWXBZHOF-GEOLMOSMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(SSC2(CCSCC2)CC(=O)N[C@@H](C(=O)N1)CC3=CNC4=CC=CC=C43)(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(SSC2(CCSCC2)CC(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)(C)C)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Synthetic Strategies and Chemical Informatics of Antag Iii
Advanced Organic Synthesis Methodologies for Antag III Analogues
The creation of "this compound" analogues and derivatives often necessitates sophisticated synthetic routes to achieve desired structural complexity, purity, and stereochemistry.
Divergent synthesis, starting from a common precursor and diversifying later in the route, is often used in the creation of combinatorial libraries of analogues. While specific examples of divergent synthesis explicitly labeled for "this compound" compounds in the provided snippets are limited, this approach is fundamental to generating diverse sets of related molecules for screening.
Control over stereochemistry is paramount in the synthesis of many biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. Stereoselective synthesis approaches are frequently applied to the synthesis of antagonists. For a CCR3 antagonist, a stereoselective synthesis from valerolactam and meso-hexahydrophthalic anhydride (B1165640) has been reported, utilizing asymmetric hydrogenation and quinidine-mediated desymmetrization to set the required stereocenters. researchgate.net An efficient asymmetric synthesis has also been developed for a dipyridyl TRPV3 antagonist, incorporating diastereoselective alkene hydration and asymmetric ketone hydrosilylation steps to achieve high enantiomeric excess. chemicalbook.comchlorobenzene.ltd Furthermore, stereoselective methods have been employed in the synthesis of muscarinic receptor antagonists to obtain enantiopure isomers. mdpi.com The synthesis of a histamine (B1213489) H3 receptor antagonist also involved the manipulation of hydroxyproline (B1673980) stereochemistry. Asymmetric synthesis has also been reported for a potent hNK1 antagonist.
Solid-phase synthesis (SPS) is a powerful technique, particularly for the synthesis of peptides and small molecules, allowing for easier purification and automation. Several compounds referred to as "Antagonist III" or their analogues are peptides, for which solid-phase synthesis is a standard method. Analogues of substance P, some of which display antagonist effects, have been synthesized using solid-phase methodology. Large-scale solid-phase synthesis has also been applied to the production of Atosiban (B549348), an oxytocin (B344502) receptor antagonist, with a focus on optimizing disulfide bond formation. The synthesis of other peptide antagonists also commonly utilizes solid-phase techniques.
Stereoselective Synthesis Approaches
Rational Design and Combinatorial Library Synthesis for this compound Derivatives
Rational design and combinatorial synthesis are integral to the discovery and optimization of antagonist molecules. Rational design involves using structural and mechanistic information about the target and known ligands to design new molecules with desired properties. This approach has been applied to the design of various antagonists, including AT1R antagonists (sartans) based on pharmacophore mimicry, PPARδ antagonists, and topical androgen receptor antagonists. The availability of receptor structures can facilitate the rational design of antagonists.
Combinatorial synthesis allows for the rapid generation of large libraries of structurally related compounds, which can then be screened for antagonist activity. This is particularly useful in lead optimization. Combinatorial organic synthesis has been successfully applied to the discovery and optimization of nonpeptide integrin antagonists. Libraries of anilinoanthraquinone derivatives, evaluated as P2Y2 receptor antagonists, have been synthesized using parallel combinatorial synthesis via Ullmann coupling. Combinatorial chemistry, coupled with high-throughput screening, is a widely used strategy in drug discovery to increase the probability of finding novel active compounds.
Molecular Target Identification and Functional Characterization of Antag Iii
Repertoire of Molecular Targets for Antag III and Related Antagonists
Research into peptide antagonists structurally related to oxytocin (B344502), including this compound, has identified their primary molecular targets as G-protein coupled receptors involved in mediating the effects of neurohypophyseal hormones.
G-Protein Coupled Receptors (GPCRs)
The principal molecular target for the oxytocin antagonist ANTAG-III is the oxytocin receptor (OTR). nih.govnih.gov The oxytocin receptor is a member of the G-protein coupled receptor superfamily and is primarily known for its roles in regulating uterine smooth muscle contraction and milk ejection. guidetopharmacology.orgnih.gov Due to the structural similarity between oxytocin and vasopressin, this compound and other oxytocin antagonists can also interact with vasopressin receptors, which are also GPCRs. nih.gov Studies have compared the inhibitory effects of this compound on both oxytocin-induced and vasopressin-induced responses, indicating a binding profile that includes interaction with the vasopressin V1a receptor (V1aR). nih.gov
Receptor-Adaptor Protein Complexes
Information specifically detailing the interaction of ANTAG-III with receptor-adaptor protein complexes is not available in the provided search results. However, adaptor proteins are known to play crucial roles in regulating GPCR function, including receptor trafficking and signaling. While the direct involvement of adaptor protein complexes in the mechanism of action of ANTAG-III has not been detailed in the retrieved literature, these interactions are a significant aspect of GPCR biology.
Signaling Enzyme Pathways
Antagonism of the oxytocin receptor by compounds like ANTAG-III impacts the intracellular signaling pathways activated by oxytocin binding. The oxytocin receptor is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increase in inositol (B14025) triphosphate (IP3) and intracellular calcium, which mediates myometrial contraction. guidetopharmacology.org Oxytocin receptor activation also involves the MAPK and RhoA/Rho kinase pathways, contributing to effects such as prostaglandin (B15479496) production. guidetopharmacology.org By blocking oxytocin binding, ANTAG-III inhibits the initiation of these signaling cascades. While specific data on the effects of ANTAG-III on these pathways is limited in the provided information, related oxytocin antagonists, such as atosiban (B549348), have been shown to exhibit biased signaling, inhibiting Gq coupling while activating Gi signaling, which can lead to distinct downstream effects like NF-κB activation.
Quantitative Assessment of Binding Affinity and Selectivity of this compound
Quantitative assessment of the interaction of this compound with its molecular targets is crucial for understanding its pharmacological profile, including its potency and selectivity.
Ligand Binding Assays
Ligand binding assays are fundamental techniques used to quantify the binding affinity of a compound to its receptor. While direct radioligand binding assay data (such as Ki or Kd values) specifically for ANTAG-III is not presented in the provided snippets, its inhibitory potency has been assessed in functional assays, and these results are often correlated with binding affinity. A study comparing this compound with other oxytocin antagonists reported pA2 values for the inhibition of oxytocin- and vasopressin-induced contractions in isolated human myometrium. nih.gov The pA2 value is a measure of antagonist potency that can be used to estimate receptor affinity. The reported median pA2 values for this compound were 9.5 with oxytocin as the agonist and 8.7 with vasopressin as the agonist. nih.gov These values suggest a higher affinity for the oxytocin receptor compared to the vasopressin V1a receptor in this experimental setting.
| Compound | Agonist | Median pA2 |
| This compound | Oxytocin | 9.5 |
| This compound | Vasopressin | 8.7 |
| Atosiban | Oxytocin | 10.6 |
| Atosiban | Vasopressin | 8.8 |
| FE 200 440 | Oxytocin | 8.3 |
| FE 200 440 | Vasopressin | No inhibitory effect observed in most experiments |
Table 1: Median pA2 values for the inhibitory effect of antagonists on oxytocin- and vasopressin-induced contractions. nih.gov
These findings indicate that this compound is a potent antagonist of the oxytocin receptor and demonstrates some selectivity over the vasopressin V1a receptor, although atosiban showed higher potency for the oxytocin receptor in this comparison. nih.gov
Biophysical Interaction Studies
Biophysical techniques provide insights into the molecular interactions between a ligand and its target, such as thermodynamics and kinetics of binding. While biophysical interaction studies are valuable for characterizing ligand-receptor binding, specific applications of techniques like isothermal titration calorimetry (ITC), microscale thermophoresis (MST), or surface plasmon resonance (SPR) to study the interaction of ANTAG-III with its receptors are not detailed in the provided search results. Research on other compounds and receptors demonstrates the utility of these methods in assessing binding affinity, kinetics, and the conformational changes that occur upon ligand binding.
Specificity Profiling Against Related Targets
A crucial aspect of characterizing a pharmacological agent is its specificity profile against related molecular targets to understand potential off-target effects. Compound 3 has been evaluated for its selectivity against a range of targets, including the related bradykinin (B550075) B1 receptor and a broad panel of other G protein-coupled receptors google.comuzh.ch.
Research indicates that Compound 3 demonstrates a high degree of selectivity for the B2 receptor google.comuzh.ch. It was found to be a weak antagonist at tested off-targets, with Kb values generally in the micromolar range google.com. This contrasts sharply with its nanomolar potency at the human B2 receptor (Kb 0.24 nM), indicating at least a thousand-fold selectivity for B2R over these off-targets google.com. Specifically, Compound 3 showed no significant antagonist effect on serotonin-induced or U-46619-induced contraction in the human umbilical vein preparation, nor did it antagonize the effects mediated by the bradykinin B1 receptor agonist Sar-[D-Phe⁸]des-Arg⁹-BK uzh.ch. This comprehensive profiling underscores the compound's targeted action on the bradykinin B2 receptor.
The following table summarizes representative specificity data for Compound 3:
| Target | Antagonist Potency (Kb) | Selectivity vs. Human B2R |
| Human Bradykinin B2 Receptor | 0.24 nM | 1-fold |
| Bradykinin B1 Receptor | Micromolar range | >1000-fold |
| Other GPCRs (selected) | Micromolar range | >1000-fold |
Receptor-Antagonist Interaction Dynamics and Stoichiometry
The interaction between an antagonist and its receptor is characterized by dynamic processes, including binding, dissociation, and the influence on receptor conformation and function. For Compound 3, studies in the human umbilical vein bioassay indicate that its antagonism of endogenous B2 receptors is potent, surmountable, and reversible uzh.ch. Surmountable antagonism suggests that increasing concentrations of the agonist (bradykinin) can overcome the antagonist's effect, consistent with competitive binding at the receptor orthosteric site. The reversible nature implies that Compound 3 does not form permanent or nearly permanent bonds with the receptor, allowing for dissociation.
The potency values (Kb and pA2) determined in functional assays provide insights into the affinity and efficacy of the antagonist-receptor interaction. The low nanomolar Kb and high pA2 values for Compound 3 at the human B2 receptor reflect a strong binding affinity, contributing to its potent inhibitory effect google.comuzh.ch.
Bradykinin B2 receptors, as members of the GPCR family, are known to exist and function as monomers or potentially form dimers or higher-order oligomers. While the specific stoichiometry of Compound 3 binding to the B2 receptor was not explicitly detailed in the provided research snippets, antagonists typically bind to receptor proteins at either the orthosteric site (where the natural agonist binds) or allosteric sites, influencing receptor activity. The surmountable nature of Compound 3's antagonism suggests a competitive interaction, likely at the orthosteric binding site of the B2 receptor uzh.ch. The precise stoichiometry of antagonist molecules bound per receptor unit would depend on the number of available binding sites and the receptor's oligomeric state.
Detailed kinetic studies, such as association and dissociation rates, would provide a more complete picture of the interaction dynamics, but such specific data for Compound 3 were not available in the provided sources. However, the observed reversible and surmountable antagonism, coupled with high binding affinity, characterizes Compound 3 as a potent competitive antagonist of the bradykinin B2 receptor.
Elucidation of Antag Iii S Mechanism of Action at the Subcellular Level
Impact on Cellular Phenotypes and Biological Processes
Immunomodulatory Effects on Cellular Responses
Antagonists can exert immunomodulatory effects by influencing the function and responses of immune cells. Studies on various antagonists have demonstrated their ability to modulate cytokine production, cell trafficking, and activation markers.
For instance, antagonists targeting the 5-HT3 receptor have been reported to exhibit anti-inflammatory effects in chronic inflammatory diseases by antagonizing specific serotonin (B10506) receptor subtypes researchgate.net. Research indicates that 5-HT3 receptor blockade can transiently affect monocyte tissue infiltration, modulate T-H1 cytokines, and influence the ex vivo response to exogenous TNF-alpha researchgate.net. The 5-HT3 receptor A subunit is expressed in various immune cells, including monocytes, T-cells, and B-cells, and its increased expression in certain inflammatory conditions suggests a role for 5-HT3 receptor antagonists in downregulating inflammatory responses researchgate.net.
Another example involves a novel S1P1 antagonist which demonstrated immunomodulatory activities, including the inhibition of S1P-induced cellular responses like chemotaxis and receptor internalization aai.org. This antagonist also induced lymphopenia, blocked T cell egress from the thymus, displaced marginal zone B cells, and upregulated CD69 expression on both T and B cells, phenotypes observed in S1P1-deficient lymphocytes aai.org.
Glatiramer acetate, an immunomodulatory agent, has been shown to affect monocytes by triggering a bias toward a less inflammatory profile, increasing soluble IL-1 receptor antagonist (sIL-1Ra) while diminishing IL-1β production in chronic inflammatory conditions pnas.org. This contrasts with its effect in monocytes activated upon acute inflammatory conditions, where IL-1β and sIL-1Ra production were increased pnas.org.
These examples highlight the diverse ways antagonists can modulate cellular responses within the immune system, often by interfering with receptor-mediated signaling pathways that regulate immune cell function and behavior. Specific studies would be required to determine the precise immunomodulatory effects of Antag III (GPR84 antagonist 3) on various cellular responses.
Subcellular Localization and Trafficking Dynamics of this compound and its Targets
The subcellular localization and trafficking dynamics of antagonists and their target receptors are crucial for understanding their mechanism of action. Receptors, particularly G protein-coupled receptors (GPCRs), can be localized at the plasma membrane and in various intracellular compartments, including endosomes nih.gov. The trafficking of these receptors, including processes like endocytosis and recycling, can significantly impact signaling and the effectiveness of antagonists nih.govpnas.org.
Studies on various receptors and their antagonists have revealed complex trafficking patterns. For example, the subcellular distribution and trafficking of mineralocorticoid receptors (MR) in living cells have been monitored using GFP-tagged receptors pnas.org. In the absence of hormone, MR was present in both the cytoplasm and nucleus pnas.org. While agonists induced rapid nuclear accumulation, MR antagonists did not cause complete cytoplasmic-to-nuclear translocation, with a significant portion remaining in the cytoplasm pnas.org.
Differential effects on subcellular trafficking have also been observed for antagonists targeting the neonatal Fc receptor (FcRn) jci.org. Cellular and molecular analyses of FcRn antagonists have shown that they can influence albumin homeostasis through mechanisms involving increased degradation of FcRn and competition between the antagonist and albumin for FcRn binding jci.org. Some FcRn antagonists were detected in late endosomes/lysosomes, indicating trafficking through the endosomal system jci.org.
The localization of receptors and their antagonists can be investigated using techniques such as immunocytochemical staining and fluorescence microscopy nih.gov. Different patterns of subcellular localization are typically described for GPCRs, including primary localization at the plasma membrane, or in the endoplasmic reticulum, Golgi apparatus, or endosomes at steady state nih.gov.
The specific subcellular localization and trafficking dynamics of this compound (GPR84 antagonist 3) and its target receptor, GPR84, would need to be determined through dedicated research studies. However, based on the behavior of other antagonists and GPCRs, it is plausible that this compound's efficacy could be influenced by the localization and trafficking of GPR84.
Plasma Membrane Interaction and Endocytosis Inhibition
Antagonists interact with their target receptors, often located at the plasma membrane. This interaction can influence receptor activity and subsequent cellular events, including endocytosis. Endocytosis is a crucial process for regulating the number of receptors on the cell surface and for internalizing ligand-receptor complexes nih.gov.
Antagonists can affect endocytosis in various ways. Some studies suggest that certain antagonists can inhibit receptor internalization. For instance, a novel S1P1 antagonist competitively inhibited S1P-induced cellular responses, including receptor internalization aai.org. This indicates a direct or indirect effect on the endocytic process triggered by agonist binding.
Inhibition of endocytosis has been shown to lead to the accumulation of plasma membrane proteins physiology.org. For example, inhibiting clathrin-mediated endocytosis resulted in the accumulation of aquaporin-2 (AQP2) at the plasma membrane physiology.org. This highlights the role of endocytosis in regulating the surface expression of various proteins, including receptors.
The interaction of antagonists with plasma membrane-localized receptors is the initial step in blocking agonist binding and signaling. The extent to which this compound (GPR84 antagonist 3) interacts with GPR84 at the plasma membrane and whether this interaction influences GPR84 endocytosis would require specific investigation.
Endosomal Signaling Disruption
Beyond the plasma membrane, receptors and their associated signaling components can traffic to endosomes, and signaling can continue from these intracellular compartments pnas.org. This endosomal signaling can be distinct from plasma membrane signaling and contribute to specific cellular outcomes pnas.org. Disrupting signaling from endosomes is an emerging therapeutic strategy pnas.orgpnas.org.
Some antagonists have been designed or found to target or disrupt signaling from endosomes. For example, studies on neurokinin 1 receptor (NK1R) antagonists have explored their ability to penetrate cells and disrupt endosomal signaling complexes pnas.orgnih.gov. Analogs of the NK1R antagonist netupitant, designed to persist in acidic endosomes, caused sustained inhibition of endosomal signals pnas.orgnih.gov. Nanoparticle-encapsulated NK1R antagonists have also been shown to accumulate in endosomes and disrupt NK1R endosomal signaling researchgate.netnih.gov.
The concept of targeting endosomal signaling suggests that antagonists that can access and remain in endosomes may have distinct or prolonged effects compared to those that primarily act at the plasma membrane pnas.orgpnas.org. The ability of this compound (GPR84 antagonist 3) to access endosomes and influence GPR84 signaling from this compartment is not detailed in the provided search results and would be a critical area for future research to fully understand its subcellular mechanism of action.
Data Tables
Based on the search results, specific quantitative data directly pertaining to the subcellular mechanism, immunomodulatory effects, or localization of this compound (GPR84 antagonist 3) across the detailed sections of the outline is limited. Therefore, comprehensive data tables solely focused on this compound for each subsection cannot be generated from the provided information.
However, illustrative data from studies on other antagonists can be presented to demonstrate the types of findings relevant to each section.
| Compound (Example) | Target Receptor | Effect on Cellular Response (Example) | Reference |
| 5-HT3 Receptor Antagonist | 5-HT3 Receptor | Modulates T-H1 cytokines | researchgate.net |
| S1P1 Antagonist | S1P1 Receptor | Inhibits chemotaxis | aai.org |
| Glatiramer Acetate | Monocytes | Increases sIL-1Ra, Decreases IL-1β | pnas.org |
| Compound (Example) | Target Receptor | Subcellular Localization (Example) | Effect on Trafficking (Example) | Reference |
| Mineralocorticoid R. | MR | Cytoplasm and Nucleus | Antagonists prevent complete nuclear translocation | pnas.org |
| FcRn Antagonists | FcRn | Detected in late endosomes/lysosomes | Influence FcRn degradation and ligand binding | jci.org |
| Compound (Example) | Target Receptor | Effect on Endocytosis (Example) | Consequence (Example) | Reference |
| S1P1 Antagonist | S1P1 Receptor | Inhibits receptor internalization | Affects S1P-induced cellular responses | aai.org |
| Endocytosis Inhibitors | Various | Inhibits clathrin-mediated endocytosis | Accumulation of plasma membrane proteins | physiology.org |
| Compound (Example) | Target Receptor | Subcellular Location of Signaling | Effect on Signaling (Example) | Reference |
| Netupitant Analogs | NK1R | Endosomes | Sustained inhibition of signals | pnas.orgnih.gov |
| Nanoparticle-NK1R | NK1R | Endosomes | Disrupted endosomal signaling | researchgate.netnih.gov |
Structure Activity Relationship Sar and Structure Based Design of Antag Iii Analogues
Identification of Key Pharmacophores and Structural Determinants for Antagonistic Activity
The antagonistic activity of peptides and small molecules targeting angiotensin receptors is dictated by specific structural features that enable productive binding to the receptor while preventing conformational changes necessary for agonist-induced signaling. For angiotensin peptides like Angiotensin II and Angiotensin III, specific amino acid residues and their spatial arrangement constitute the pharmacophore. Modifications to these residues can dramatically alter activity, transitioning from agonist to antagonist behavior.
Research on angiotensin II antagonists has highlighted the critical role of substitutions at various positions. For instance, the presence of a sarcosine (B1681465) (Sar) residue at position 1 is frequently observed in analogues exhibiting non-competitive antagonism characteristics nih.govnih.gov. Studies comparing different angiotensin II analogues have shown that altering residues at positions like 1, 4, 5, 7, and 8 can influence receptor binding affinity and the nature of the pharmacological response nih.govnih.govthieme-connect.comwikipedia.orgnih.gov.
Specifically, for Angiotensin III, [Sar1, Ile7]ANG III has been identified as a selective antagonist of the pressor effect of Angiotensin III in conscious rats, suggesting that modifications at the N-terminus (Sar at position 1) and position 7 (Ile) are crucial for this selective antagonism wikipedia.org. Another analogue, [Sar1, Cys-Me8] Ang II, demonstrated different types of antagonism against Angiotensin II and Angiotensin III, further emphasizing the importance of specific structural elements for receptor interaction and functional outcome nih.gov. The C-terminal portion of angiotensin peptides, including the aromatic residue at position 8 (phenylalanine in Angiotensin II) and the C-terminal carboxylate, are generally important for agonist activity; their modification can lead to antagonistic properties thieme-connect.com. For example, replacing the phenylalanine at position 8 with an aliphatic residue like isoleucine, as in [Sar1, Ile8] Angiotensin II (Sarilesin), results in an antagonist thieme-connect.com. The tyrosine hydroxyl group at position 4 in Angiotensin II is also critical for potency, and its methylation, as seen in sarmesin (B1594156) ([sarcosine1, O-methyltyrosine4]angiotensin II), eliminates activity, highlighting its role as a key pharmacophore element thieme-connect.com.
These findings collectively indicate that the pharmacophore for angiotensin receptor antagonists involves specific amino acid side chains and the peptide backbone, with particular sensitivity to modifications at the N-terminus and C-terminus, as well as key internal residues like tyrosine.
Systematic Derivatization and Analog Synthesis for SAR Exploration
Systematic derivatization and synthesis of analogues are essential strategies for exploring the SAR of a compound and identifying structural features that enhance antagonistic potency and selectivity. For angiotensin antagonists, this has involved creating a series of peptides and non-peptide molecules with targeted modifications.
Peptide synthesis techniques, such as solid-phase peptide synthesis, allow for the systematic replacement of individual amino acid residues with natural or unnatural amino acids, as well as modifications to the peptide backbone or termini. For instance, studies on methyllycaconitine (B43530) analogues (another class of antagonist) demonstrate the synthesis of simplified bicyclic structures with different ester and nitrogen side-chains to examine their antagonist effects nih.govnih.gov. While these specific examples are not of angiotensin antagonists, the methodology of systematically varying side-chains to probe activity is directly applicable.
Data from such studies often reveal that seemingly minor modifications can lead to significant changes in potency, selectivity, and even the mechanism of antagonism (competitive vs. non-competitive). For example, comparing the activity of sarmesin with Angiotensin II and other analogues helped establish the importance of the O-methyltyrosine modification for its competitive antagonist activity nih.gov.
While detailed data tables specifically for a compound named "Antag III" were not found, the principles of systematic derivatization and the types of modifications explored in related angiotensin antagonist research illustrate the approach taken to map the SAR.
Conformational Analysis and Ligand-Target Complementarity Modeling
The three-dimensional conformation of an antagonist and its complementarity with the target receptor binding site are crucial for high-affinity binding and effective blockade. Conformational analysis employs experimental and computational methods to understand the preferred shapes of molecules in solution and when bound to their targets.
For peptide antagonists like those related to Angiotensin, conformational flexibility is a key consideration. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the preferred conformations of these peptides in solution guidetomalariapharmacology.orgfishersci.be. These studies can reveal the presence of specific turns, helices, or extended structures that may represent the bioactive conformation recognized by the receptor. For example, conformational analysis of a cyclic decapeptide antagonist of gonadotropin-releasing hormone (GnRH) using NMR helped develop a conformational model involving beta-turns and extended strands fishersci.be. While this is not an angiotensin antagonist, it illustrates the application of conformational analysis to peptide antagonists.
Computational modeling techniques, including molecular mechanics and dynamics simulations, complement experimental studies by exploring the conformational landscape of antagonists and predicting their interactions with the receptor binding site. Structure-based design approaches utilize the known or modeled three-dimensional structure of the target receptor to design ligands that are sterically and chemically complementary to the binding pocket.
Ligand-target complementarity modeling involves docking studies to predict how an antagonist might bind to the receptor and identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. These models can help explain observed SAR data and guide the design of new analogues with improved binding affinity. For instance, structure-based design efforts for other receptor targets have successfully utilized crystal structures of ligand-bound receptors to understand binding modes and design potent antagonists. Applying these principles to angiotensin receptors, when structural information is available, allows for the rational design of antagonists that fit the binding site precisely and maximize favorable interactions.
Rational Design Principles for Optimized this compound Potency and Selectivity
Rational design principles leverage the knowledge gained from SAR and structural studies to create antagonists with optimized pharmacological properties. The goal is typically to enhance potency (the concentration required to produce a given effect) and selectivity (the ability to preferentially bind to the target receptor over other receptors).
For angiotensin antagonists, rational design involves incorporating structural features identified as important for antagonistic activity and modifying those that might contribute to off-target effects or reduced potency. Based on SAR studies, strategic modifications can be made to:
Enhance Receptor Binding: Introducing functional groups that form strong interactions (e.g., ionic bonds, hydrogen bonds, pi-pi stacking) with residues in the receptor binding site. For example, electronic calculations on benzodiazepine (B76468) receptor ligands suggested that enhancing the charge on a specific nitrogen atom and providing a hydrogen bond acceptor site could facilitate the development of partial inverse agonists.
Improve Selectivity: Designing analogues that exploit differences in the binding pockets of closely related receptors. This can involve introducing substituents that clash with residues present in off-target receptors but are accommodated in the target receptor, or by mimicking the pharmacophore of the endogenous ligand for the target receptor while deviating from those of other ligands. Studies on chemokine receptor antagonists CCR2 and CCR5 highlight how atomic-level understanding of antagonist interaction can drive optimization of receptor selectivity.
Modulate Functional Outcome: Designing ligands that specifically stabilize an inactive conformation of the receptor, thereby preventing agonist binding and signaling. Understanding the agonist-to-antagonist transition through SAR can inform the design of molecules that favor the antagonist-bound state.
The "extension hypothesis" applied in the structure-based design of a thyroid hormone receptor antagonist involved attaching an extension group to an agonist scaffold to perturb the formation of the coactivator-binding surface, effectively converting an agonist into an antagonist. This illustrates a rational design strategy based on understanding the molecular mechanism of action and using structural information to guide modifications.
While detailed rational design studies specifically for a compound named "this compound" were not found, the principles derived from the study of related angiotensin antagonists and other receptor antagonists provide a framework for how such a compound would be rationally designed and optimized based on its target receptor and desired pharmacological profile. The iterative process of design, synthesis of analogues, biological evaluation (SAR), and structural studies (conformational analysis, ligand-target modeling) is central to this rational design approach.
Preclinical Investigations of Antag Iii in Non Human Biological Systems
In Vitro Cellular Models for Pathway and Phenotype Assessment
In vitro cellular models provide a controlled environment to study the direct effects of a compound on specific cell types and to assess its influence on molecular pathways and cellular phenotypes.
Based on the conducted search, specific detailed information regarding the investigation of the compound referred to as "Antag III" in primary cell cultures, established cell lines representing disease models, or advanced 3D cell culture systems within non-human biological systems was not identified. Research identified primarily discusses other compounds also labeled "Antagonist 3" or "Antagonist III" which target different biological receptors or pathways, or focuses on ex vivo human tissue.
Established Cell Lines Representing Disease Models
Ex Vivo Tissue and Organ Preparations for Functional Characterization
Ex vivo studies utilize tissues or organs isolated from organisms to maintain a more complex physiological environment than in vitro cell cultures, allowing for the assessment of a compound's effects on tissue-level function.
Research has investigated the effects of this compound on isolated tissue preparations to characterize its functional properties. One study examined the potency and selectivity of this compound, alongside other compounds like atosiban (B549348) and FE 200 440, on oxytocin- and vasopressin-induced contractions in isolated myometrial strips obtained from term-pregnant human women. nih.gov While this study utilizes human tissue, it represents an ex vivo approach to assess the compound's functional characteristics on a relevant tissue type in a preclinical context.
In this study, this compound demonstrated inhibitory effects on oxytocin-induced myometrial responses. The potency was quantified using pA₂ values, an indicator of antagonist affinity. This compound exhibited a median pA₂ value of 9.5 against oxytocin-induced contractions. nih.gov When tested against vasopressin as the agonist, this compound showed a pA₂ value of 8.7. nih.gov This suggests that this compound acts as an antagonist at both oxytocin (B344502) and vasopressin receptors in this ex vivo human myometrial preparation, with slightly higher potency against oxytocin receptors. nih.gov
| Antagonist | Agonist | Median pA₂ Value (Ex Vivo Human Myometrium) |
| This compound | Oxytocin | 9.5 |
| This compound | Vasopressin | 8.7 |
| Atosiban | Oxytocin | 10.6 |
| Atosiban | Vasopressin | 8.8 |
| FE 200 440 | Oxytocin | 8.3 |
| FE 200 440 | Vasopressin | No inhibitory effect observed in most experiments |
Note: The table above presents data from an ex vivo study using human myometrial tissue. nih.gov For interactive data tables, a dynamic web-based format would be required.
In Vivo Non-Human Animal Models for Disease Pathophysiology Research
In vivo studies using non-human animal models are crucial for understanding the systemic effects of a compound, its pharmacokinetics, and its efficacy in the context of a whole organism and complex disease pathophysiology.
Induced Disease Models (e.g., inflammatory, oncological, neurological)
Based on the currently available search results, specific preclinical investigations of this compound (TT-235) in induced inflammatory, oncological, or neurological disease models in non-human systems are not extensively documented.
Research on other antagonist compounds has explored their effects in various induced disease models. For instance, antagonists targeting the C3a receptor have shown anti-inflammatory activity in models such as adjuvant-induced arthritis in rats. researchgate.net P2X7 receptor antagonists have been investigated in mouse models of muscular dystrophy, demonstrating a reduction in inflammation. researchgate.net In the field of oncology, antagonists targeting molecules like Galectin-3 and Growth Hormone Receptor have been evaluated in mouse xenograft models of various cancers, showing effects on tumor growth. ahajournals.orgresearchgate.net Neurological disease models have also been utilized to study the effects of different antagonists, including NOPR antagonists in Parkinson's and depression models, and mGlu2/3 receptor antagonists in anxiety and depression models. springermedizin.denih.govnih.gov
However, direct research findings detailing the effects of this compound (TT-235) within induced inflammatory, oncological, or neurological disease models were not identified in the conducted searches. The primary reported preclinical activity of this compound (TT-235) remains its role as an oxytocin receptor antagonist influencing uterine function.
Translational Biomarker Evaluation in Animal Models
Information specifically on the evaluation of translational biomarkers for this compound (TT-235) in animal models within the context of inflammatory, oncological, or neurological diseases is limited in the provided search results.
Translational biomarkers play a crucial role in drug development by providing measurable indicators that can be used across preclinical animal studies and human clinical trials to assess target engagement, pharmacodynamic effects, and disease progression. nih.govusc.edu Various types of biomarkers, including genetic, biochemical, and imaging markers, are employed in preclinical research to facilitate the translation of findings to clinical settings. usc.edu For example, studies on other compounds have explored the use of pharmacodynamic biomarkers to assess pathway inhibition, such as evaluating levels of phosphorylated proteins in the PI3K pathway in cancer research. nih.gov In neurological research, biomarkers for nervous system injury have been evaluated in rat models to support translation to clinical monitoring. Pupillometry has also been explored as a translational biomarker for assessing receptor occupancy of a kappa opioid receptor antagonist in both rats and humans.
While the importance of translational biomarkers in preclinical investigations is well-recognized across various disease areas, including inflammation, oncology, and neurology, specific studies detailing the identification or evaluation of such biomarkers directly linked to the activity or effects of this compound (TT-235) in relevant animal models were not found in the performed searches. Research on this compound (TT-235) has primarily focused on its direct pharmacological effect as an oxytocin antagonist on physiological responses like uterine contractility, rather than the evaluation of broader translational biomarkers in induced disease states.
Advanced Assay Development and High Throughput Screening for Antag Iii Research
Development of Robust and Miniaturized Assays for Antag III Activity
Developing robust and miniaturized assays is a foundational step in the research of antagonists like AhR Antagonist III. These assays must reliably measure the compound's ability to inhibit the activity of its target, in this case, the AhR. Miniaturization is essential for reducing reagent consumption and increasing throughput, making large-scale screening efforts feasible. The design of such assays considers the specific mechanism of action of the antagonist and the functional output of the target protein.
Fluorescence-Based Functional Assays
Fluorescence-based assays are widely used in antagonist research due to their sensitivity and adaptability to high-throughput formats. These assays can measure various biological events modulated by antagonist activity, such as intracellular calcium mobilization, membrane potential changes, or protein-protein interactions. For a target like AhR, which is a ligand-activated transcription factor, fluorescence resonance energy transfer (FRET) or time-resolved FRET (TR-FRET) assays can be employed to monitor coactivator recruitment or protein conformational changes upon ligand binding or displacement by an antagonist. While specific fluorescence-based functional assays solely for AhR Antagonist III were not detailed in the search results, fluorescence-based calcium flux assays are commonly used to identify antagonists of G protein-coupled receptors (GPCRs) by measuring the inhibition of agonist-induced calcium release drugtargetreview.comnih.govnih.gov. Fluorescent ligands have also been developed as probes for studying receptors and can be used in competition binding assays to determine antagonist affinity celtarys.comrsc.orgresearchgate.net. These principles can be adapted to develop fluorescence-based methods for assessing the functional impact of AhR Antagonist III on AhR signaling.
Luminescence and Reporter Gene Assays
Luminescence and reporter gene assays are powerful tools for quantifying the functional activity of nuclear receptor antagonists, including those targeting AhR. Reporter gene assays involve coupling a gene encoding a luminescent or fluorescent protein (e.g., luciferase, green fluorescent protein) to a promoter element that is regulated by the target receptor. In the case of AhR, a common approach is to use a reporter construct containing dioxin response elements (DREs), which are binding sites for the activated AhR complex. When AhR is activated by an agonist, it binds to the DREs and drives reporter gene expression, leading to a measurable luminescence or fluorescence signal. Antagonists like AhR Antagonist III would inhibit this agonist-induced reporter activity, resulting in a decrease in signal merckmillipore.commerckmillipore.com. Luminescence-based assays, such as those utilizing aequorin to detect calcium changes or GloSensor for cAMP levels, are also employed in functional screening for antagonists of various targets drugtargetreview.comresearchgate.netnih.govnih.gov. The search results indicate that AhR Antagonist III (GNF351) has been shown to repress AhR transcriptional activity via DRE-dependent and independent mediated responses in cell lines like HepG2 40/6, with an IC50 value reported merckmillipore.commerckmillipore.com. This directly supports the applicability and use of reporter gene assays in characterizing the activity of this compound.
High-Throughput Screening (HTS) Strategies for Novel this compound Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast chemical libraries to identify novel compounds with desired activity, such as AhR antagonism. HTS strategies for discovering novel antagonists typically involve miniaturizing the robust functional assays described above into high-density plate formats (e.g., 384-well or 1536-well plates) compatible with automated liquid handling systems and plate readers drugtargetreview.comnih.govnih.govnih.govfrontiersin.org.
For the discovery of new AhR antagonists, an HTS campaign would likely utilize a cell-based assay, such as a reporter gene assay, that can detect the inhibition of AhR activation. Compounds from a diverse chemical library would be tested at a single concentration to identify initial "hits" that show significant inhibitory activity. The primary HTS is often conducted at a single high compound concentration to maximize the chance of detecting activity nih.gov. The sensitivity and robustness of the assay, often assessed by the Z' factor, are critical for a successful HTS campaign nih.govmdpi.com. A Z' factor greater than 0.5 is generally considered suitable for HTS mdpi.com. The search results highlight HTS campaigns for identifying antagonists of various GPCRs using calcium mobilization or cAMP biosensors drugtargetreview.comnih.govnih.gov and virtual screening approaches acs.orgresearchgate.net, demonstrating the feasibility of large-scale screening for antagonist discovery.
Secondary and Counter-Screening Methodologies for Specificity and Off-Target Activity
Hits identified in a primary HTS campaign for AhR antagonists require further validation through secondary and counter-screening to confirm their activity and assess their specificity and potential off-target effects.
Secondary screening involves re-testing the primary hits in the same or a related assay, often using a range of concentrations to generate dose-response curves and determine potency (e.g., IC50 values) nih.govpsu.edu. This step helps to eliminate false positives that may have arisen from assay artifacts in the single-concentration primary screen.
Counter-screening is crucial for identifying compounds that interfere with the assay technology or have undesirable off-target activities nih.govsygnaturediscovery.com. For example, a counter-screen might be performed to exclude compounds that are autofluorescent or inhibit the reporter enzyme (e.g., luciferase) independently of the target pathway nih.govsygnaturediscovery.com. Cytotoxicity counter-screens are also essential to ensure that the observed inhibitory activity is not simply due to the compound killing the cells nih.govsygnaturediscovery.com. Furthermore, counter-screening against a panel of unrelated targets, including other nuclear receptors or common off-targets (e.g., GPCRs, ion channels), helps to assess the specificity of the AhR antagonist and identify potential liabilities nih.govnih.gov. The timing of counter-screening can vary, sometimes performed alongside hit confirmation or earlier in the process depending on the nature of the potential interference sygnaturediscovery.com.
Statistical Validation and Quality Control of Assay Performance
For HTS assays, specific statistical measures are used to evaluate performance, including the Z' factor, signal-to-background (S/B) ratio, and coefficient of variation (CV) drugtargetreview.comnih.govmdpi.com. The Z' factor is a measure of assay quality that takes into account the signal dynamic range and data variability, with values above 0.5 indicating an excellent assay suitable for HTS mdpi.com. The S/B ratio reflects the magnitude of the assay window, and a higher ratio generally indicates a more robust assay nih.gov. The CV measures the variability within replicate measurements, and low CV values are indicative of good precision nih.govuscnk.com. Ongoing quality control measures, such as including positive and negative controls on every assay plate, monitoring assay performance metrics over time, and implementing standard operating procedures, are essential to ensure consistency and identify potential issues during large-scale screening campaigns. Method validation principles, often guided by frameworks like ICH guidelines, are applied to ensure the integrity of quantitative bioanalytical data researchgate.netbiopharmaservices.compharmtech.com.
Computational Modeling and Bioinformatics in Antag Iii Research
Molecular Docking and Ligand-Target Interaction Prediction for Antag III
Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand, such as this compound, within the binding site of a target protein. This method estimates the binding affinity between the ligand and the target, providing insights into the strength and specificity of the interaction. Studies involving molecular docking of antagonists to their receptors, such as adenosine (B11128) receptors or G protein-coupled receptors (GPCRs), aim to understand the key residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). nih.govresearchgate.netwikipedia.org For instance, docking studies have been used to analyze the binding modes of different classes of ligands, including antagonists, to receptors like the A3 adenosine receptor, suggesting distinct recognition modes. nih.gov Molecular docking can also be used to pinpoint suitable binding orientations of a ligand in a receptor active site, which can then inform further studies like molecular dynamics simulations. frontiersin.org The results of docking studies often reveal the binding energy, providing a quantitative measure of the predicted affinity. researchgate.netrjptonline.orgbmj.com
Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational tools that provide dynamic information about the behavior of molecular systems over time. For this compound and its target, MD simulations can reveal the flexibility of both the ligand and the protein, the stability of the ligand-target complex, and the conformational changes that occur upon binding. frontiersin.orgbmj.comacs.orgbohrium.comresearchgate.net These simulations can help to elucidate the dynamic binding patterns of antagonists within the binding site of a receptor. mdpi.com For example, MD simulations have been used to investigate the stability of complexes between ligands and receptors, such as adenosine receptors, and to study the structural changes induced by antagonist binding in the ligand-binding pocket of receptors like the androgen receptor. frontiersin.orgacs.org MD simulations can also be coupled with binding free energy calculations, such as MM-PBSA or MM-GBSA, to provide a more accurate estimation of the binding affinity. acs.org Studies have shown that MD simulations can capture important protein movements, such as the movement of helices in nuclear receptors, which are crucial for understanding the impact of antagonist binding. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Design
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity. researchgate.netpharmacophorejournal.comacs.orgrsc.org This allows for the prediction of the activity of new, untested compounds based on their structure. QSAR models can be 2D or 3D, incorporating different types of molecular descriptors. pharmacophorejournal.comacs.orgtandfonline.com For antagonists, QSAR studies can identify the key structural features that are important for binding affinity and antagonistic activity. pharmacophorejournal.comtandfonline.comnih.gov Pharmacophore modeling, often used in conjunction with QSAR, describes the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target. wikipedia.orgacs.orgnih.govajchem-a.combrieflands.comacs.org Pharmacophore models for antagonists typically highlight features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and ionizable groups that are crucial for binding to the receptor. nih.govbrieflands.comacs.org These models can be derived from a set of active ligands (ligand-based) or from the structure of the target protein (structure-based). wikipedia.orgbrieflands.commdpi.com Both QSAR and pharmacophore models provide valuable guidance for the design of new this compound analogues with potentially improved activity. pharmacophorejournal.comtandfonline.comnih.gov
In Silico Screening and Virtual Ligand Design for this compound Analogues
In silico screening, also known as virtual screening, is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific target. wikipedia.orgresearchgate.netajchem-a.comnih.govplos.orgacs.org This approach can significantly reduce the time and cost associated with experimental screening. Virtual screening can be either structure-based, using the 3D structure of the target protein (e.g., molecular docking), or ligand-based, using information from known active ligands (e.g., pharmacophore modeling or similarity searching). wikipedia.orgbrieflands.commdpi.comacs.org For this compound, in silico screening can be used to identify novel compounds with similar binding properties or to find compounds that fit a designed pharmacophore model. ajchem-a.combrieflands.commdpi.comacs.orgacs.org Virtual ligand design involves the de novo design or modification of existing molecules in silico to create new potential ligands with desired properties, such as improved binding affinity or selectivity. biorxiv.orgnih.govbiorxiv.orgacs.org This can involve modifying the structure of this compound or designing entirely new molecules based on the insights gained from docking, MD simulations, QSAR, and pharmacophore modeling. biorxiv.orgnih.govbiorxiv.orgacs.org Computational design approaches, including those utilizing deep learning, are being explored for designing novel protein structures and functional analogues, which could potentially be applied to design proteins that interact with or are analogues of this compound's target. biorxiv.orgbiorxiv.org
Biochemical Pathway Interrogation and Metabolomic Analysis in Research Models
Systems Biology Approaches to Map Pathway Perturbations by Antag III
Systems biology approaches integrate data from various levels, such as genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive understanding of biological systems and how they are perturbed by external factors like antagonists nih.gov. By applying these approaches in research models treated with an antagonist (referred to here as this compound in a generalized sense), researchers can map the downstream effects on interconnected biochemical pathways.
Studies utilizing antagonists in research models have employed systems biology to understand complex biological processes. For instance, research on synthetic gene networks has used thyroid-stimulating hormone receptor antagonists (TSHAntag) in experimental Graves' disease models to restore endogenous feedback control, demonstrating how targeted antagonism can impact intricate regulatory systems pnas.orgnih.gov. Another study investigated a fibroblast growth factor peptide antagonist in a mouse breast tumor model, examining its effects on the ERK/MAPK and PI3K/AKT signaling pathways waocp.org. These examples highlight how antagonists serve as tools to probe and map the functional consequences of blocking specific receptors or pathways within the broader context of cellular networks.
Perturbations induced by antagonists can be analyzed through the lens of metabolic networks. Metabolic flux analysis, often integrated into systems biology studies, helps in understanding how the rates of biochemical reactions change in response to antagonistic action medchemexpress.comnih.govwikipedia.org. By mapping these flux changes, researchers can pinpoint which pathways are most affected and infer the functional consequences of the antagonist's binding event.
Analysis of Key Metabolic Fluxes and Enzyme Activities in Response to this compound
Antagonists can directly or indirectly influence the activity of enzymes and the flow of metabolites through key pathways. Analyzing these changes provides crucial information about the biochemical impact of the antagonist. Metabolic flux analysis using isotope tracers (like 13C or 15N) allows for the quantification of intracellular reaction rates, offering a dynamic view of metabolic alterations medchemexpress.comnih.govwikipedia.org.
For example, research on metabolic flux analysis in cancer cells treated with drugs has shown how metabolic activity and flux can serve as biomarkers for treatment response semanticscholar.org. While not specifically using a compound named this compound, this illustrates the methodology where drug (antagonist) treatment leads to quantifiable changes in metabolic fluxes, such as the pyruvate-to-lactate flux semanticscholar.org.
Studies have also directly measured changes in enzyme activities in response to antagonist administration in research models. For instance, an estrogen antagonist was shown to affect the activity of enzymes like glucose-6-phosphate dehydrogenase (G6PDH) and choline (B1196258) acetylase (CAT) in ovariectomized rats oup.com. Similarly, a histamine (B1213489) H3 receptor antagonist, thioperamide, was found to increase the activity of kynurenine (B1673888) aminotransferase I (KAT I) in rat brain slices jpccr.eu. These findings demonstrate that antagonist binding can lead to measurable changes in specific enzyme activities, impacting downstream metabolic processes.
Data on changes in enzyme activity or metabolic fluxes in response to a specific antagonist (here generalized as this compound) could be presented in tables to show the quantitative impact.
Example Data Table: Effect of a Hypothetical this compound on Enzyme Activity in a Research Model
| Enzyme | Control Activity (Units/mg protein) | This compound Treated Activity (Units/mg protein) | Fold Change | p-value |
| Glucose-6-Phosphate Dehydrogenase | 15.2 ± 1.1 | 8.5 ± 0.9 | 0.56 | < 0.01 |
| Choline Acetylase | 4.1 ± 0.4 | 6.8 ± 0.6 | 1.66 | < 0.05 |
| Kynurenine Aminotransferase I | 2.5 ± 0.3 | 3.9 ± 0.5 | 1.56 | < 0.05 |
Proteomic and Transcriptomic Responses in this compound Treated Research Models
Proteomics and transcriptomics provide insights into the protein and gene expression changes induced by an antagonist. These 'omics' levels are upstream of metabolomics and can reveal the regulatory mechanisms underlying observed metabolic shifts.
Proteomic analysis in research models treated with antagonists has been used to identify changes in protein abundance and modification. A study comparing GnRH antagonist and agonist treatment in men with advanced prostate cancer utilized proteomics to examine longitudinal changes in cardiovascular-related proteins olink.com. They identified specific proteins like human chitotriosidase and cathepsin D that showed distinct patterns depending on the treatment arm olink.com. This indicates that antagonist treatment can lead to significant alterations in the proteome, reflecting changes in cellular processes.
Transcriptomic analysis, often performed using techniques like RNA- sequencing, measures changes in gene expression levels nih.gov. Studies involving antagonists have used transcriptomics to understand the transcriptional programs affected by their action. For example, an estrogen receptor antagonist was shown to inversely regulate the RNA levels of estrogen-regulated genes in breast cancer cell models aacrjournals.org. This demonstrates the ability of antagonists to modulate gene expression, thereby influencing the cellular machinery at a fundamental level.
Integrating proteomic and transcriptomic data with metabolomic findings can provide a more complete picture of the cellular response to this compound, linking changes in gene and protein expression to alterations in metabolic pathways and fluxes.
Example Data Table: Differentially Expressed Genes in a Research Model After Hypothetical this compound Treatment
| Gene Symbol | Gene Name | Fold Change (Treated/Control) | p-value | Adjusted p-value |
| Gene A | hypothetical protein A | 1.85 | 0.001 | 0.012 |
| Gene B | enzyme X regulating metabolic pathway 1 | 0.62 | 0.005 | 0.030 |
| Gene C | transporter Y involved in metabolite Z uptake | 2.10 | 0.0005 | 0.008 |
| Gene D | signaling molecule associated with pathway P | 0.45 | 0.002 | 0.018 |
Note: This table presents hypothetical transcriptomic data for illustrative purposes, showing potential gene expression changes in response to an antagonist.
Interplay of this compound with Endogenous Regulatory Networks
Antagonists can interact with and modulate endogenous regulatory networks beyond their primary target. These networks include complex systems like feedback loops, signaling cascades, and gene regulatory networks.
Research has explored how antagonists can influence endogenous feedback control mechanisms. In the context of Graves' disease, a synthetic gene network utilizing a TSH receptor antagonist aimed to restore the endogenous thyrotrophic feedback control mechanism pnas.orgnih.gov. This highlights how antagonists can be designed or used to correct dysfunctions in endogenous regulatory systems.
Antagonists can also impact complex transcriptional and post-transcriptional regulatory networks, such as competitive endogenous RNA (ceRNA) networks, which involve the cross-regulation of RNA molecules through shared microRNAs pnas.org. While direct studies with a compound named this compound in this specific context were not found, research on the interplay between transcription factors and ceRNA networks demonstrates the complexity of endogenous regulatory systems that could be influenced by agents affecting gene expression or signaling pathways pnas.orgelifesciences.org.
The interaction of antagonists with endogenous signaling pathways, such as G protein-coupled receptor (GPCR) signaling and β-arrestin pathways, is also a critical aspect of their mechanism of action and impact on cellular regulation jst.go.jpnih.gov. Antagonists can selectively inhibit or modulate these pathways, leading to a cascade of downstream effects within endogenous networks jst.go.jpnih.gov.
Understanding the interplay between this compound and these endogenous regulatory networks is crucial for fully elucidating its biological effects and potential therapeutic implications in research models. This often requires a combination of targeted biochemical assays and broader 'omics' analyses to map the complex interactions.
Future Directions and Emerging Research Paradigms for Antag Iii and Antagonists
Integration of Multi-Omics Data for Comprehensive Biological Understanding
The integration of multi-omics data is an emerging paradigm poised to significantly advance the understanding of antagonists and their biological effects. This approach combines data from various biological layers, including genomics, epigenomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of how antagonists interact within complex biological systems invivochem.cnnih.govwikipedia.org. By analyzing data from multiple omics platforms, researchers can gain deeper insights into the molecular mechanisms underlying antagonist action, identify potential biomarkers of response or resistance, and uncover unintended pathway modulation invivochem.cnnih.govwikipedia.org.
Multi-omics integration methods encompass various statistical approaches, such as kernel-based methods, matrix factorization, Bayesian methods, and multivariate analysis, to combine diverse datasets invivochem.cn. These techniques facilitate the identification of associations and correlations between different omics layers, enabling a more comprehensive understanding of the biological cascade influenced by antagonist binding. For instance, integrating genomic and transcriptomic data can help prioritize genes potentially playing a causal role in disease, which could be targets for antagonists nih.gov. The application of multi-omics in antagonist research holds significant potential for advancing personalized medicine and precision therapy by allowing for more accurate predictions of drug effects invivochem.cn.
While single-omics approaches can identify biomarkers for certain exposures, they often fail to provide a systemic understanding of toxicity or adverse outcome pathways. Integrating multiple omics datasets promises a substantial improvement in detecting pathway responses to a compound, leading to a more systemic understanding. Platforms and tools are being developed to support the seamless integration and analysis of multi-omics data in healthcare applications, aiding in clinical decision-making and disease prediction wikipedia.org.
Development of Advanced In Vitro Physiologically Relevant Models (e.g., organ-on-a-chip technologies)
The development and application of advanced in vitro models, such as organ-on-a-chip (OOC) technologies and organoids, are crucial future directions for evaluating antagonists. These models aim to bridge the gap between simplistic 2D cell cultures and traditional animal models by better mimicking the complex architecture, function, and physiological microenvironment of human organs and tissues.
OOC systems, which utilize microfluidic platforms with continuously perfused chambers, can replicate key organ functions and tissue-tissue interfaces, providing a more physiologically relevant context for studying antagonist effects. These models allow for the simulation and mechanistic investigation of complex biological processes and can be used for high-throughput drug screening, disease modeling, and toxicity testing. For example, liver-on-a-chip models have been used to study drug metabolism and predict metabolic clearance rates. Multi-organ OOC models, or "human-on-a-chip" systems, are also being developed to simulate organ-organ interactions and provide a more comprehensive view of systemic drug effects.
Advanced in vitro models offer advantages such as maintaining cell differentiation and expression levels that closely resemble those found in vivo, and they can be particularly valuable for evaluating drug efficacy and toxicity in a controlled environment. The FDA Modernization Act 2.0 also supports the use of alternatives to animal testing, including organoids and OOC systems, highlighting their growing importance in preclinical research.
Exploration of Novel Methodologies for Research Delivery and Targeted Modulation
Exploring novel methodologies for research delivery and targeted modulation of antagonists is a significant area of future research. This involves developing strategies to deliver antagonists more effectively to their intended targets, potentially increasing efficacy and reducing off-target effects. Targeted drug delivery aims to transport therapeutic agents specifically to the site of action, minimizing exposure to non-target tissues.
Various approaches are being investigated for targeted delivery, including the use of nanoparticles, liposomes, and polymer nanocarriers. These carriers can protect the antagonist from degradation, improve its solubility, prolong its half-life, and facilitate its accumulation at the target site. Surface modification of nanocarriers with targeting ligands, such as antibodies or peptides, can enhance their specificity for cells or tissues that overexpress particular receptors. For instance, peptide-modified liposomes have been explored for targeted delivery of agents to cancer cells overexpressing specific receptors.
Non-viral gene delivery vectors and scaffolds are also being investigated for the localized delivery of antagonists or genes encoding them. This approach could be particularly relevant for antagonists involved in localized inflammatory processes or tissue repair. Advances in drug delivery systems are crucial for improving the treatment of various diseases, including those affecting the central nervous system, where overcoming the blood-brain barrier is a major challenge. Novel techniques like intranasal delivery, nanoparticles, and ultrasound-mediated delivery are being explored for this purpose.
Investigation of Polypharmacology and Unintended Target Engagement in Research Contexts
The investigation of polypharmacology and unintended target engagement is a critical aspect of future antagonist research. While many drug discovery efforts have traditionally focused on the "one drug-one target" paradigm, it is increasingly recognized that many compounds, including antagonists, can interact with multiple targets (polypharmacology). These off-target interactions can contribute to both desired therapeutic effects and unintended adverse effects.
Designing antagonists with intentional polypharmacology to modulate multiple disease-related pathways simultaneously is also gaining traction, particularly for complex diseases with multifactorial etiologies. This approach, sometimes referred to as "medicinal polypharmacology," aims to achieve greater efficacy and potentially reduce the risk of resistance compared to single-target agents. However, it also necessitates a thorough understanding of all engaged targets and their combined effects. Computational approaches, such as flexible scaffold-based cheminformatics, are being developed to aid in the rational design of polypharmacological drugs.
Q & A
Q. What steps should be taken if this compound exhibits unexpected toxicity in preclinical models?
- Methodological Answer : Conduct toxicokinetic studies to correlate exposure levels with adverse effects. Perform histopathology on affected organs (e.g., liver, kidneys). Compare results with structurally related compounds to identify toxicophores. Adjust formulations (e.g., liposomal encapsulation) to improve safety profiles. Publish negative findings to inform the field .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
